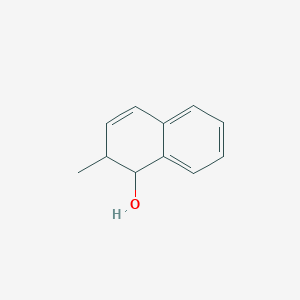

2-Methyl-1,2-dihydronaphthalen-1-ol

Description

Strategic Importance of Dihydronaphthalenol Scaffolds in Contemporary Chemical Research

Dihydronaphthalenol scaffolds, and more broadly, aryldihydronaphthalenes (ADHNs), are pivotal structural units in a multitude of natural products and biologically active compounds. nih.gov Their significance has garnered considerable attention from both organic and pharmaceutical chemists, establishing them as a focal point in synthetic and medicinal chemistry research over the past two decades. nih.gov The inherent structural features of these scaffolds provide a rigid framework that can be strategically functionalized to interact with biological targets.

The diverse biological activities associated with dihydronaphthalenol derivatives underscore their importance. For instance, various derivatives have shown potential as anticancer, antibacterial, anti-inflammatory, and antioxidant agents. nih.gov This wide range of biological activities stems from the varied substitution patterns and oxidation levels possible within the dihydronaphthalene framework. nih.gov Lignans, a class of naturally occurring bioactive compounds, often feature the aryldihydronaphthalene skeleton, highlighting the privileged nature of this scaffold in nature's own chemical library. nih.gov

The synthesis of these scaffolds is a key area of research, with numerous methods being developed to construct the dihydronaphthalene core with high efficiency and control over stereochemistry. nih.gov These synthetic strategies often involve cyclization reactions, which are powerful tools for rapidly assembling complex molecular architectures. nih.gov Both acid-catalyzed and metal-catalyzed cyclizations have been successfully employed to generate a variety of functionalized dihydronaphthalenes. nih.gov For example, the use of iron(III) chloride as a catalyst provides a mild and environmentally benign route to functionalized tetrahydronaphthalenes, which can be precursors to dihydronaphthalenes. nih.gov

Furthermore, the ability to introduce a range of functional groups onto the dihydronaphthalene scaffold allows for the fine-tuning of its properties. This has led to the development of libraries of dihydronaphthalene derivatives for high-throughput screening in drug discovery programs. nih.gov The strategic diversification of natural product-like scaffolds, such as the dihydronaphthalenols, represents a powerful approach to exploring new areas of chemical space and identifying novel bioactive molecules. nih.gov

Key Research Findings on Dihydronaphthalenol Scaffolds:

| Research Area | Key Findings | References |

| Synthesis | Development of metal-free, radical-based cascade reactions for the efficient synthesis of highly functionalized aryldihydronaphthalenes. | nih.gov |

| Synthesis | Use of iron(III) catalysts for the mild and environmentally friendly synthesis of tetrahydronaphthalene precursors. | nih.gov |

| Synthesis | Sulfur-mediated electrophilic cyclization of aryl-tethered alkynes to produce 3-sulfenyl-1,2-dihydronaphthalenes. | nih.gov |

| Biological Activity | Dihydronaphthalene derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. | nih.gov |

| Natural Products | Aryldihydronaphthalene skeletons are common motifs in bioactive natural products, particularly lignans. | nih.gov |

| Drug Discovery | The diversification of dihydronaphthalenol scaffolds is a key strategy for generating novel molecules for biological screening. | nih.gov |

The ongoing research into the synthesis and application of dihydronaphthalenol scaffolds continues to yield valuable insights and new molecular entities with potential applications across various scientific disciplines. The strategic importance of these structures is well-established, and they are expected to remain a central focus of organic and medicinal chemistry for the foreseeable future.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2-dihydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRGMTGDVJIXGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=CC=CC=C2C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. State of the Art Synthetic Methodologies for 2 Methyl 1,2 Dihydronaphthalen 1 Ol and Its Derivatives

Catalytic Approaches to Dihydronaphthalenol Formation

Catalytic methods offer powerful tools for the construction of the dihydronaphthalenol scaffold, providing access to a range of derivatives with high levels of efficiency and stereocontrol. The following sections detail various transition metal-catalyzed and dual catalytic strategies that have been at the forefront of synthetic innovation in this field.

Transition Metal-Catalyzed Ring-Opening Reactions

The ring-opening of strained cyclic systems, particularly oxabicyclic alkenes, has emerged as a prominent strategy for the synthesis of functionalized dihydronaphthalenes. Various transition metals have been successfully employed to catalyze these transformations, each offering unique advantages in terms of reactivity and selectivity.

Palladium catalysis has been extensively explored for the asymmetric ring-opening of oxabicyclic alkenes. nih.gov One notable strategy involves the palladium-catalyzed enantioselective ring-opening of oxabenzonorbornadiene with organozinc halides. This method provides access to 1,2-dihydronaphth-1-ols in good to excellent yields and with high enantioselectivities. nih.gov The reaction is catalyzed by a palladium complex with a chiral ligand, such as (R)-BINAP, which controls the stereochemical outcome of the reaction. nih.gov

Another relevant palladium-catalyzed method is the aerobic oxidative cyclization of allylic sulfamides, which furnishes cyclic sulfamides that can be readily converted to 1,2-diamine derivatives. rwth-aachen.denih.gov While not directly producing dihydronaphthalenols, this methodology showcases the capability of palladium catalysts to mediate intramolecular cyclizations to form functionalized six-membered rings, a key structural feature of the target molecules. rwth-aachen.denih.gov The catalyst system, typically consisting of a palladium salt and an oxidant like molecular oxygen, is highly efficient and tolerates a variety of functional groups. rwth-aachen.de

| Substrate | Catalyst System | Nucleophile/Reagent | Product | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|---|

| Oxabenzonorbornadiene | Pd((R)-binap)Cl₂ | Alkyl/Alkenyl/Allylzirconium reagents and Zinc powder | 1,2-Dihydronaphth-1-ols | Good to Excellent | up to 90 | nih.gov |

| Allylic Sulfamides | 5% Pd(TFA)₂/10% DMSO | O₂ (aerobic oxidation) | Cyclic Sulfamides (precursors to 1,2-diamines) | Good | High diastereoselectivity | rwth-aachen.denih.gov |

Nickel catalysis has proven effective in a variety of C-C bond-forming reactions that can be conceptually applied to the synthesis of 2-alkyl-1,2-dihydronaphthalen-1-ols. For instance, nickel-catalyzed reductive coupling reactions of alkynes and epoxides provide a powerful method for the synthesis of homoallylic alcohols. acs.orgresearchgate.netmit.edunih.gov This transformation involves the coupling of an alkyne with an epoxide in the presence of a nickel(0) catalyst and a reducing agent, leading to the formation of a C-C bond and an alcohol functionality. acs.orgresearchgate.net By carefully selecting a substrate where the alkyne and epoxide are tethered to a benzene (B151609) ring, this methodology could be adapted for the intramolecular synthesis of dihydronaphthalenol derivatives. The reaction often proceeds with high regioselectivity and can be rendered enantioselective through the use of chiral ligands. nih.gov

Furthermore, nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds using a directing group strategy demonstrates the ability of nickel to facilitate the formation of two new C-C bonds across a double bond with high control over regioselectivity. nih.gov A related process, the nickel-catalyzed 1,2-alkylsulfenylation of alkenyl carbonyl compounds, showcases the simultaneous installation of an alkyl and a sulfenyl group. nih.gov These methods highlight the potential of nickel catalysis for the difunctionalization of unsaturated precursors to build the substituted dihydronaphthalene core.

| Reactant 1 | Reactant 2 | Catalyst System | Reducing Agent | Product Type | Key Features | Reference |

|---|---|---|---|---|---|---|

| Alkyne | Epoxide | Ni(cod)₂ / Bu₃P | Et₃B | Homoallylic Alcohols | Defined alkene geometry, high regioselectivity | acs.orgresearchgate.net |

| Non-conjugated Alkenyl Carbonyl Compound | Alkyl Halide & Alkylzinc Reagent | NiCl₂·glyme | - | 1,2-Dialkylated Carbonyl Compounds | High regioselectivity with directing group | nih.gov |

| Non-conjugated Alkenyl Carbonyl Compound | Alkyl/Arylzinc Nucleophile & N-S Electrophile | Nickel Catalyst | - | 1,2-Carbosulfenylated Products | syn-1,2-carbosulfenylation | nih.gov |

Rhodium catalysts have been instrumental in the development of asymmetric ring-opening reactions of oxabicyclic alkenes, such as oxabenzonorbornadiene, with a wide array of nucleophiles. mit.edunih.gov The use of heteroarene nucleophiles in these reactions provides a direct route to trans-substituted dihydronaphthalen-1-ol derivatives. nih.gov These reactions are typically catalyzed by a rhodium complex, such as [Rh(COD)Cl]₂, in the presence of a chiral diphosphine ligand. mit.edu The choice of ligand is crucial for achieving high enantioselectivity. mit.edu The reaction proceeds with high atom economy and allows for the formation of a C-C bond without the need for pre-functionalization of the coupling partners. This methodology has been successfully applied to various heteroarenes, including indoles and pyrroles, affording the corresponding dihydronaphthalene products in high yields and with complete diastereoselectivity. nih.gov

| Substrate | Nucleophile | Catalyst System | Product | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|---|

| Oxabenzonorbornadiene | Indoles, Pyrroles | Rh(I) catalyst | trans-Substituted Dihydronaphthalen-1-ol Derivatives | up to 95 | Single diastereomer | nih.gov |

| Oxabenzonorbornadiene | Phenols | [Rh(CO)₂Cl]₂ / Chiral Diphosphine Ligand | Enantioenriched Dihydronaphthalene Ethers | High | - | nih.gov |

| N-Boc-azabenzonorbornadiene | Amine Nucleophiles | [Rh(cod)Cl]₂ / (S,S')-(R,R')-C₂-ferriphos | 1,2-Diamine Derivatives | High | up to >99% ee | acs.org |

Copper-Catalyzed Intramolecular Reductive Cyclization

A highly efficient method for the asymmetric synthesis of 1,2-dihydronaphthalene-1-ol derivatives involves a copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes that contain a ketone moiety. researchgate.netnih.gov This process utilizes a chiral copper-hydride catalyst, generated in situ, which facilitates a tandem hydrocupration and subsequent intramolecular allylation of the ketone. researchgate.netnih.gov The reaction proceeds with excellent enantioselectivity and diastereoselectivity, affording the desired dihydronaphthalenol products in good yields. researchgate.netnih.gov Mechanistic studies have suggested that the reaction proceeds through (E)- and (Z)-allylcopper intermediates, with the major product arising from the selective intramolecular allylation of the (E)-allylcopper species via a six-membered boat-like transition state. researchgate.netnih.gov This methodology is notable for its mild reaction conditions and its applicability to a range of substrates with both electron-donating and electron-withdrawing groups on the aromatic ring. researchgate.net

| Substrate | Catalyst System | Hydride Source | Product | Yield (%) | Enantio- and Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Benz-tethered 1,3-diene with a ketone moiety | Cu(OAc)₂·H₂O / Chiral Bisphosphine Ligand | Hydrosilane | 1,2-Dihydronaphthalene-1-ol Derivatives | Good | Excellent | researchgate.netnih.gov |

Dual Catalysis in Dihydronaphthalenol Synthesis

Dual catalysis represents a powerful strategy in organic synthesis where two distinct catalytic cycles operate concurrently to enable transformations that are not possible with either catalyst alone. nih.gov This approach can involve the synergistic activation of two different starting materials or the sequential activation of a substrate and an intermediate. nih.gov While a specific application of dual catalysis for the direct synthesis of 2-Methyl-1,2-dihydronaphthalen-1-ol is not prominently reported, the principles of this strategy hold significant promise for future developments in this area.

A compelling example of dual catalysis is the asymmetric α-acylation of tertiary amines, which combines N-heterocyclic carbene (NHC) catalysis and photoredox catalysis. In this system, the photoredox catalyst generates a reactive radical intermediate from the amine, while the NHC catalyst activates an aldehyde coupling partner. The combination of these two catalytic cycles allows for the direct, enantioselective formation of a C-C bond at the α-position of the amine. This type of synergistic activation could be envisioned for the construction of the dihydronaphthalenol framework, for instance, by combining a transition metal catalyst for the activation of an unsaturated precursor with an organocatalyst to control stereoselectivity. The development of such dual catalytic systems remains a fertile ground for research and is expected to lead to novel and highly efficient syntheses of complex molecules like this compound.

Photoredox/Nickel Catalysis for Aminomethyl Dihydronaphthalenols

Dual photoredox/nickel catalysis has recently emerged as a powerful and versatile strategy for carbon-carbon and carbon-heteroatom bond formation under mild conditions. rsc.org This methodology merges the ability of a photocatalyst to generate radical intermediates via single-electron transfer (SET) with the cross-coupling capabilities of nickel catalysts. youtube.com This synergistic approach has been successfully applied to the aminoalkylation of organohalides, providing a streamlined route to structurally diverse tertiary alkylamines. nih.govnih.gov

In the context of dihydronaphthalenol synthesis, this method allows for the introduction of an aminomethyl group onto the naphthalene (B1677914) scaffold. The reaction typically proceeds through the generation of an α-amino radical from an iminium ion, which is formed in situ from a secondary amine and an aldehyde. This radical is then captured in a nickel-catalyzed cross-coupling cycle. nih.gov A key advantage of this approach is its functional group tolerance and the mild reaction conditions, which preserve the sensitive hydroxyl group of the dihydronaphthalenol core. youtube.com Ligand choice is crucial for controlling selectivity in these systems. nih.gov

Table 1: Key Features of Photoredox/Nickel-Catalyzed Aminoalkylation

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Dual catalyst system comprising a photocatalyst (e.g., iridium or organic dye) and a nickel catalyst (e.g., NiBr2·glyme). | rsc.orgyoutube.com |

| Radical Generation | α-amino radicals are generated from secondary amines and aldehydes via in situ iminium ion formation and subsequent reduction by the excited photocatalyst. | nih.gov |

| Bond Formation | Nickel catalysis facilitates the cross-coupling of the α-amino radical with an organohalide precursor. | rsc.orgnih.gov |

| Reaction Conditions | Typically performed under visible light irradiation at or near room temperature, ensuring mild conditions. | youtube.comnih.gov |

| Key Advantage | Offers high functional group tolerance and allows for the construction of complex tertiary amines in a single step. | nih.gov |

Organometallic Reagent-Mediated Syntheses of 2-Methyl-1,2-dihydronaphthalen-1-ols

Organocuprates, also known as Gilman reagents (R₂CuLi), are highly effective nucleophiles for carbon-carbon bond formation. masterorganicchemistry.commasterorganicchemistry.com Unlike more reactive organolithium or Grignard reagents, organocuprates are "softer" nucleophiles, making them ideal for specific transformations such as 1,4-conjugate additions and the Sₙ2 opening of epoxides. masterorganicchemistry.comyoutube.com They are typically prepared by the reaction of two equivalents of an organolithium reagent with a copper(I) salt, such as copper iodide or bromide. masterorganicchemistry.comyoutube.com

The synthesis of this compound can be efficiently achieved via the nucleophilic ring-opening of a suitable epoxide precursor, such as 1,2-epoxy-1,2-dihydronaphthalene (naphthalene 1,2-oxide). In this approach, a methyl-bearing organocuprate, like lithium dimethylcuprate (Me₂CuLi), attacks the less sterically hindered carbon of the epoxide ring (C2). This Sₙ2-type reaction proceeds with inversion of stereochemistry, leading to the formation of the target trans-dihydronaphthalenol structure. This method provides excellent regioselectivity and is a cornerstone for accessing this class of compounds.

Table 2: Application of Organocuprates in Synthesis

| Reagent | Formula | Key Application | Reference |

|---|---|---|---|

| Lithium Dimethylcuprate | (CH₃)₂CuLi | Delivers a methyl nucleophile for epoxide ring-opening or conjugate addition. | masterorganicchemistry.comyoutube.com |

| Lithium Divinylcuprate | (CH₂=CH)₂CuLi | Used to introduce a vinyl group. | youtube.com |

Stereoselective and Regioselective Control in this compound Synthesis

Achieving high enantioselectivity is critical for the synthesis of biologically active molecules. For this compound, which contains two chiral centers, controlling the absolute stereochemistry is paramount. Several strategies have been developed to this end.

One powerful approach involves the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral starting material. Asymmetric variants of the photoredox/nickel catalysis described earlier can provide access to enantioenriched products through the use of chiral ligands on the nickel center. nih.gov Another well-established method is the Sharpless asymmetric epoxidation, which can produce a chiral epoxide precursor with high enantiomeric excess (e.e.). Subsequent ring-opening of this chiral epoxide with an organocuprate transfers the stereochemistry to the final product. mdpi.com Furthermore, allene (B1206475) hydroboration-aldehyde allylboration sequences using chiral boranes, such as diisopinocampheylborane, have proven highly effective for the enantioselective synthesis of related 2-methyl-1,2-diol structures, demonstrating a powerful method for setting adjacent chiral centers. nih.govnih.govscispace.com

Table 3: Examples of Enantioselective Methods

| Method | Key Reagent/Catalyst | Stereochemical Outcome | Typical e.e. | Reference |

|---|---|---|---|---|

| Asymmetric Epoxidation | Sharpless catalyst (e.g., Ti(OiPr)₄, DET) | Creates a chiral epoxide from an allylic alcohol. | >90% | mdpi.com |

| Asymmetric Hydroboration-Allylboration | Diisopinocampheylborane ((Ipc)₂BH) | Forms chiral diols from allenes and aldehydes. | 80-92% | nih.govnih.gov |

Beyond controlling the absolute stereochemistry, controlling the relative orientation of the substituents (diastereoselectivity) is equally important. In this compound, this refers to the syn or anti relationship between the C1-hydroxyl and C2-methyl groups.

The nucleophilic ring-opening of a cyclic epoxide is inherently diastereoselective. The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks from the face opposite to the C-O bond, resulting in an inversion of configuration at the center of attack. This process typically yields the anti (or trans) diastereomer with high fidelity. clockss.org Alternatively, diastereoselectivity can be achieved through substrate control, where a pre-existing stereocenter in the starting material directs the approach of an incoming reagent. Reagent-controlled methods, such as the rhenium-catalyzed transposition of specific allylic alcohols, can also be used to generate syn-diol acetals with excellent diastereoselectivity. nih.gov The choice of methodology allows for the selective synthesis of either the syn or anti diastereomer, which is crucial for building complex molecular targets. scispace.comrsc.org

Regioselectivity refers to the control of the site of bond formation. In the synthesis of this compound via epoxide ring-opening, the key is to ensure the methyl nucleophile attacks at the C2 position and not the C1 position. For naphthalene 1,2-oxide, the attack of soft nucleophiles like organocuprates is generally directed to the less substituted and less sterically hindered C2 position. masterorganicchemistry.com

In more complex systems, such as the opening of 2,3-epoxy alcohols, regioselectivity is influenced by both steric and electronic factors. clockss.org The use of chelating reagents, such as those based on titanium or boron, can direct the nucleophile to a specific position by forming a chelate intermediate with the hydroxyl and epoxy groups, thereby enhancing regioselectivity. For example, treatment of 2,3-epoxy alcohols with tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) can lead to highly regioselective ring-opening at the C3 position. clockss.org Similar principles of steric hindrance and electronic bias govern the regioselectivity of cyclization reactions used to form the dihydronaphthalene ring system. core.ac.uk

Table 4: Factors Influencing Regioselectivity in Ring-Opening Reactions

| Factor | Effect on Nucleophilic Attack | Example | Reference |

|---|---|---|---|

| Steric Hindrance | Attack is favored at the less sterically encumbered carbon atom. | Organocuprate attack at C2 of naphthalene 1,2-oxide. | masterorganicchemistry.com |

| Electronic Effects | Electron-withdrawing or -donating groups can influence the partial positive charge on the epoxide carbons. | Varies depending on substrate substitution. | clockss.org |

| Chelating Reagents | Formation of a chelated intermediate can direct the nucleophile to a specific site, overriding inherent steric or electronic bias. | Titanium tetra-isopropoxide or borane (B79455) reagents in 2,3-epoxy alcohol opening. | clockss.org |

Regioselectivity in Ring-Opening and Cyclization Reactions

Influence of Electronic Substituent Effects on Regioselectivity

The regioselectivity of synthetic routes leading to this compound and its substituted derivatives is profoundly influenced by the electronic nature of substituents on the naphthalene ring. These effects dictate the preferred site of attack by a nucleophile or an electrophile, thereby controlling the final isomeric product distribution. The electronic influence is primarily exerted through induction and resonance, which alter the electron density at different positions of the naphthalene nucleus and any associated functional groups involved in the reaction.

One of the key synthetic precursors to this compound is a 2-methyl-1-naphthyl ketone or a related α,β-unsaturated ketone. The reduction of the carbonyl group in these precursors is a critical step where regioselectivity comes into play. The electronic character of substituents on the aromatic ring can modulate the reactivity of the carbonyl group and the conjugated double bond.

For instance, in the reduction of α,β-unsaturated ketones, such as a substituted 2-methyl-1-oxo-1,2-dihydronaphthalene, hydride reagents like sodium borohydride (B1222165) can yield two primary products: the 1,2-addition product (an allylic alcohol) or the 1,4-addition (conjugate reduction) product. The electronic nature of substituents on the naphthalene ring can tip the balance between these two pathways. Electron-donating groups (EDGs) on the naphthalene ring increase the electron density of the system, which can make the carbonyl carbon less electrophilic and potentially favor conjugate addition. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, enhancing the electrophilicity of the carbonyl carbon and often favoring 1,2-addition.

A study on substituted styryl 4-methoxy-1-naphthyl ketones demonstrated that the electronic effects of substituents on the styryl ring could be correlated with spectroscopic data using Hammett constants, indicating a clear transmission of electronic effects through the conjugated system. koreascience.kr Although this study focused on a different part of the molecule, the principles of electronic influence on the conjugated system are transferable.

Another synthetic avenue involves the regioselective ring-opening of a 2-methylnaphthalene (B46627) epoxide. In such reactions, the nucleophile can attack either of the two carbons of the epoxide ring. The regioselectivity of this attack is governed by both steric and electronic factors. For aryl epoxides, nucleophilic attack often preferentially occurs at the benzylic position. chemrxiv.org However, the electronic nature of substituents on the naphthalene ring can further influence this preference. Electron-donating groups can stabilize a developing positive charge (in an S_N1-like transition state) at the adjacent benzylic carbon, thus favoring nucleophilic attack at that position. Conversely, electron-withdrawing groups would destabilize such a carbocation-like intermediate, potentially leading to attack at the less substituted carbon of the epoxide.

Research on the biocatalytic epoxidation of naphthalene and subsequent nucleophilic ring-opening has shown that the regioselectivity of the nucleophilic attack can be highly specific. nih.govresearchgate.net For example, the ring-opening of a naphthalene epoxide with an azide (B81097) nucleophile was found to be selective for the C1 position in one case. nih.gov While a definitive explanation for this high regioselectivity was not provided, it highlights the subtle interplay of factors that can control the reaction's outcome.

The principles of regioselective reduction have also been demonstrated in systems like 1,2,3-triazole diesters, where the reduction of one ester group over another was found to be dependent on the electron densities at the respective positions, which were in turn influenced by the substituent on the triazole nitrogen. nih.gov This serves as a clear example of how electronic effects, even when transmitted through a heterocyclic ring, can dictate regioselectivity.

The following table summarizes the expected influence of electronic substituent effects on the regioselectivity of key reactions that can be employed in the synthesis of this compound derivatives.

Table 1: Predicted Influence of Electronic Substituent Effects on Regioselectivity

| Reaction Type | Substituent on Naphthalene Ring | Expected Major Product/Outcome | Rationale |

|---|---|---|---|

| Reduction of 2-Methyl-1-oxo-1,2-dihydronaphthalene | Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂) | Potential for increased 1,4-addition | Increased electron density on the conjugated system may favor conjugate addition over direct carbonyl reduction. |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Favors 1,2-addition to yield the allylic alcohol | Decreased electron density enhances the electrophilicity of the carbonyl carbon, promoting direct attack. | |

| Ring-Opening of 2-Methylnaphthalene Epoxide | Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂) | Favors nucleophilic attack at the benzylic carbon (C1) | Stabilization of a partial positive charge at the benzylic position in an S_N1-like transition state. |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Favors nucleophilic attack at the less substituted carbon (C2) | Destabilization of a partial positive charge at the benzylic position favors an S_N2-type attack at the sterically less hindered carbon. |

Iii. Advanced Chemical Transformations and Reactivity of 2 Methyl 1,2 Dihydronaphthalen 1 Ol

Oxidative Transformations to Naphthalene (B1677914) Derivatives

The partially saturated ring of 2-Methyl-1,2-dihydronaphthalen-1-ol can be manipulated through oxidative processes to yield either fully aromatic or fully saturated naphthalene systems.

The conversion of this compound to the aromatic 2-methylnaphthalene (B46627) is a two-stage process involving dehydration followed by dehydrogenation. The initial step is an acid-catalyzed dehydration of the tertiary alcohol, which generates a mixture of dihydronaphthalene isomers. Subsequent catalytic dehydrogenation of this mixture removes the remaining hydrogen atoms from the non-aromatic ring to furnish the stable, fully aromatic 2-methylnaphthalene. rsc.orgresearchgate.netwikipedia.org This process is a key transformation, as naphthalenes are important industrial intermediates. wikipedia.org

Catalytic dehydrogenation is a highly endothermic reaction, typically requiring high temperatures and specialized catalysts. wikipedia.orgrsc.orguh.edu Supported palladium or platinum catalysts are often employed for the dehydrogenation of hydronaphthalene systems. rsc.org

Conversely, the dihydronaphthalene ring can be fully saturated through catalytic hydrogenation. This reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as palladium, platinum, or nickel. This transformation converts this compound into the corresponding 2-methyl-decahydronaphthalen-1-ol (also known as 2-methyldecalin-1-ol). This process yields a saturated bicyclic alcohol, a scaffold found in various complex natural products. Mechanistic studies on related systems show that the choice of catalyst (e.g., Pd vs. Pt) can significantly influence the reaction pathway and efficiency of dehydrogenation from decalin to naphthalene, a process that proceeds in the reverse direction of full saturation. rsc.org

Further Derivatization of the Dihydronaphthalenol Scaffold

Beyond transformations that alter the saturation of the ring system, the hydroxyl group of this compound serves as a handle for further functionalization. Standard alcohol chemistry can be applied to introduce a variety of functional groups. For instance, esterification can be achieved by reacting the alcohol with carboxylic acids or their derivatives (like acyl chlorides) to form the corresponding esters. Similarly, etherification can be performed using alkyl halides under basic conditions. These derivatization reactions allow for the fine-tuning of the molecule's properties and provide intermediates for more complex synthetic endeavors.

Dehydration Reactions of Dihydronaphthalenols

The acid-catalyzed dehydration of this compound is a facile process that leads to the formation of alkenes. byjus.com As a tertiary alcohol, this compound readily undergoes elimination via an E1 mechanism. libretexts.orglibretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, which converts it into a good leaving group (water). quora.comncerthelp.com Loss of the water molecule generates a relatively stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) results in the formation of a double bond. libretexts.org

This reaction typically yields a mixture of isomeric dihydronaphthalenes, with the product distribution governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. thecatalyst.orgdoubtnut.com The reaction conditions, particularly temperature, play a crucial role; lower temperatures might favor ether formation, while higher temperatures promote elimination to form the alkene. libretexts.orglibretexts.org

Table 1: General Conditions for Alcohol Dehydration

| Alcohol Type | Mechanism | Temperature Range (°C) | Catalyst |

| Primary | E2 | 170 - 180 | Strong Acid (H₂SO₄, H₃PO₄) |

| Secondary | E1 | 100 - 140 | Strong Acid (H₂SO₄, H₃PO₄) |

| Tertiary | E1 | 25 - 80 | Strong Acid (H₂SO₄, H₃PO₄) |

This table presents generalized conditions for acid-catalyzed alcohol dehydration. libretexts.orglibretexts.org The lower temperature requirement for tertiary alcohols reflects the stability of the tertiary carbocation intermediate.

Cyclopropanation and C-H Activation/Cope Rearrangement of 1,2-Dihydronaphthalenes

The alkene moiety within the 1,2-dihydronaphthalene (B1214177) system, formed after dehydration of the parent alcohol, is susceptible to a range of sophisticated transformations, including cyclopropanation and C-H activation. nih.gov Research has shown that rhodium(II)-catalyzed reactions of 1,2-dihydronaphthalenes with vinyldiazoacetates can proceed through two competing pathways: cyclopropanation or a remarkable sequence known as a combined C-H activation/Cope rearrangement (CHCR). nih.govacs.orgnih.govemory.edu

The CHCR is a highly stereoselective process for intermolecular C-H functionalization. nih.gov Detailed mechanistic studies, combining computational and experimental data, suggest the reaction is initiated by a concerted, but highly asynchronous, hydride transfer from an allylic C-H bond of the dihydronaphthalene to the rhodium-bound vinylcarbenoid. acs.orgnih.gov This is followed by a rapid C-C bond formation. This sequence is stereochemically equivalent to a C-H insertion followed by a Cope rearrangement. nih.govacs.org

The selectivity between direct cyclopropanation and the CHCR pathway is highly dependent on the specific rhodium catalyst used, as well as the structure of the diazo compound and the dihydronaphthalene substrate. nih.gov For instance, catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-PTAD)₄ can exhibit divergent selectivity, favoring one pathway over the other and often yielding products with opposite enantioselectivity. nih.govacs.org This catalytic control allows for the targeted synthesis of either complex polycyclic systems via CHCR or functionalized cyclopropane-containing molecules.

Table 2: Catalyst Control in Reactions of Dihydronaphthalenes

| Catalyst | Predominant Reaction Pathway | Stereochemical Outcome |

| Rh₂(S-DOSP)₄ | Combined C-H Activation/Cope Rearrangement | High diastereoselectivity and enantioselectivity (e.g., >99% ee) |

| Rh₂(S-PTAD)₄ | Cyclopropanation | Often yields products with opposite asymmetric induction compared to Rh₂(S-DOSP)₄ |

This table summarizes the influence of different chiral rhodium(II) catalysts on the reaction of 1,2-dihydronaphthalenes with vinyldiazoacetates, demonstrating the principle of catalyst-controlled selectivity. nih.govacs.org

Iv. Mechanistic Investigations and Theoretical Studies of 2 Methyl 1,2 Dihydronaphthalen 1 Ol Reactions

Computational Chemistry Approaches to Reaction Mechanisms

At the forefront of computational investigation into reaction mechanisms is the use of quantum chemical methods to map out the energetic landscape of a reaction. This involves identifying the most energetically favorable pathway from reactants to products, which proceeds through one or more transition states and may involve the formation of transient intermediates.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.comresearchgate.net It allows for the calculation of molecular energies and properties with a good balance of accuracy and computational cost, making it well-suited for studying the mechanisms of organic reactions. mdpi.comresearchgate.net In the context of 2-Methyl-1,2-dihydronaphthalen-1-ol, DFT can be employed to explore various potential reaction pathways, such as its dehydration to form a methylnaphthalene, or its oxidation or reduction products.

By calculating the energies of the reactants, products, and all conceivable intermediates and transition states, a potential energy surface for the reaction can be constructed. The reaction pathway that requires the least amount of energy, known as the minimum energy path, is considered the most likely mechanism. For instance, in a dehydration reaction, DFT can help determine whether the reaction proceeds through a concerted E2-type mechanism or a stepwise E1-type mechanism involving a carbocation intermediate. The calculated activation energies for each step can predict the reaction rate and how it might be influenced by factors such as catalysts or solvent effects. researchgate.net

A theoretical study on the reaction of a similar dihydronaphthalene derivative using DFT at the B3LYP/6-311G(d,p) level of theory could provide insights into the regioselectivity of reactions involving the hydroxyl and methyl groups. researchgate.net Such calculations can help rationalize experimental observations and even predict the outcomes of new reactions.

Table 1: Illustrative DFT-Calculated Relative Energies for a Hypothetical Dehydration of this compound

| Species | Calculation Level | Relative Energy (kcal/mol) |

| This compound | B3LYP/6-311+G(d,p) | 0.0 |

| Carbocation Intermediate | B3LYP/6-311+G(d,p) | +15.2 |

| Transition State 1 (C-O bond cleavage) | B3LYP/6-311+G(d,p) | +25.8 |

| Transition State 2 (Proton abstraction) | B3LYP/6-311+G(d,p) | +18.5 |

| 2-Methylnaphthalene (B46627) | B3LYP/6-311+G(d,p) | -10.7 |

| 1-Methylnaphthalene | B3LYP/6-311+G(d,p) | -8.9 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for such a reaction.

A key strength of computational chemistry is its ability to characterize the geometry and electronic structure of highly reactive, short-lived species like intermediates and transition states. researchgate.net For this compound, this could involve the study of a potential carbocation intermediate formed upon protonation of the hydroxyl group and subsequent loss of water. DFT calculations can provide detailed information about the charge distribution and geometry of this carbocation, helping to understand its stability and subsequent reactivity.

Transition state theory is used in conjunction with DFT to locate the saddle points on the potential energy surface that correspond to the highest energy barrier along the reaction coordinate. The geometry of the transition state reveals the arrangement of atoms at the point of maximum energy, providing a snapshot of the bond-breaking and bond-forming processes. For example, in a hypothetical oxidation reaction, the transition state would show the interaction of the oxidizing agent with the alcohol group. Vibrational frequency calculations are performed to confirm the nature of these stationary points; a minimum on the potential energy surface (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Computational Studies on Electronic Structure and Reactivity

Beyond reaction pathways, computational methods can provide a wealth of information about the intrinsic electronic properties of a molecule that govern its reactivity.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netdergipark.org.trnih.govresearchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. researchgate.net

For this compound, an MEP analysis would likely show a region of negative potential (red) around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons, making it a site for protonation or interaction with electrophiles. nih.gov The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to attack by a base. The aromatic ring would also show regions of negative potential above and below the plane of the ring, characteristic of the π-electron system.

Table 2: Illustrative MEP Surface Values for this compound

| Molecular Region | Predicted MEP Value Range (a.u.) | Implied Reactivity |

| Oxygen of -OH group | -0.05 to -0.03 | Nucleophilic/Electrophilic Attack Site |

| Hydrogen of -OH group | +0.04 to +0.06 | Electrophilic/Proton Donor Site |

| Aromatic Ring (π-system) | -0.02 to -0.01 | Site for Electrophilic Aromatic Substitution |

| Methyl Group Hydrogens | +0.01 to +0.02 | Weakly Electrophilic |

Note: The data in this table is illustrative and represents typical values that might be obtained from MEP calculations.

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. researchgate.netmdpi.comsci-hub.se These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, play a crucial role in determining molecular conformation and reactivity. The RDG is a function of the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, different types of non-covalent interactions can be distinguished. mdpi.com

In the case of this compound, an RDG analysis could reveal intramolecular hydrogen bonding between the hydroxyl group and the π-system of the naphthalene (B1677914) ring. It could also show van der Waals interactions between the methyl group and adjacent hydrogen atoms, which influence the preferred conformation of the molecule. The resulting 3D visualization would show surfaces corresponding to these interactions, typically colored to indicate their nature: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (steric clashes). mdpi.com

Predictive Capabilities of Theoretical Chemistry in Organic Synthesis

Theoretical chemistry provides powerful predictive tools that can guide the design and optimization of synthetic routes. mdpi.comchemrxiv.org By simulating potential reactions and predicting their outcomes, computational studies can help synthetic chemists to:

Screen potential reactants and catalysts: DFT calculations can be used to predict the efficacy of different catalysts for a particular transformation involving this compound, saving time and resources in the laboratory.

Predict regioselectivity and stereoselectivity: For reactions with multiple possible outcomes, computational models can predict which regio- or stereoisomer is likely to be the major product. For instance, in an electrophilic addition to the double bond of the dihydronaphthalene ring, theoretical calculations can predict the preferred site of attack.

Optimize reaction conditions: By studying the effect of solvent, temperature, and other reaction parameters on the calculated energy barriers, theoretical chemistry can help to identify the optimal conditions for a given synthesis.

The synergy between theoretical predictions and experimental work is a cornerstone of modern chemical research. Computational studies on this compound can provide a detailed mechanistic understanding and predictive insights that accelerate the development of efficient and selective synthetic methodologies.

V. Synthetic Utility and Broader Applications of 2 Methyl 1,2 Dihydronaphthalen 1 Ol As a Synthetic Intermediate

Building Blocks for Complex Polycyclic Structures

The inherent reactivity of the dihydronaphthalene skeleton in 2-Methyl-1,2-dihydronaphthalen-1-ol makes it an excellent starting material for the synthesis of intricate polycyclic aromatic hydrocarbons (PAHs) and related structures. The double bond within the partially saturated ring can readily participate in a variety of cycloaddition reactions, such as Diels-Alder reactions, to construct new fused ring systems. Furthermore, the hydroxyl group can be strategically eliminated to generate a diene, which can then undergo further transformations to expand the polycyclic framework.

The synthesis of 2-methyl-1-naphthol (B1210624) from 1-tetralone, a structurally related process, underscores the potential of this chemical family in building complex aromatic systems. core.ac.ukepfl.ch This conversion often proceeds through intermediates that share similarities with this compound, highlighting the fundamental reaction pathways that can be exploited to create more elaborate polycyclic structures. The strategic methylation and subsequent aromatization reactions are key steps that can be adapted for the synthesis of a wide range of substituted naphthalenes and their polycyclic analogues.

Precursors in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The 1,2-dihydronaphthalene (B1214177) core is a recognized structural motif in a number of biologically active compounds and serves as a crucial intermediate in the pharmaceutical industry. While direct examples of the use of this compound in the synthesis of specific drugs are not extensively documented in publicly available literature, the importance of the broader class of 1,2-dihydronaphthalenes in medicinal chemistry is well-established. These structures are often precursors to compounds with a wide range of therapeutic applications.

For instance, the structurally related 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN) has been identified as a precursor to important flavor compounds in Riesling wines, demonstrating the role of dihydronaphthalene derivatives in the formation of biologically relevant molecules. researchgate.net The synthetic pathways explored for these related compounds provide a roadmap for how this compound could be utilized as a precursor for novel pharmaceutical agents. The functional groups present in the molecule, the hydroxyl and methyl groups, offer handles for further chemical modification and elaboration, allowing for the synthesis of a diverse library of potential drug candidates.

Development of Chiral Compounds and Atropisomeric Systems

The chiral nature of this compound, possessing a stereocenter at the carbon bearing the hydroxyl group, makes it a valuable asset in asymmetric synthesis. This inherent chirality can be transferred to subsequent products, enabling the synthesis of enantiomerically pure compounds. The development of stereoselective methods for the synthesis of chiral building blocks is a critical area of research, and compounds like this compound are instrumental in this pursuit.

The closely related compound, (1S,2S)-2-Methoxy-1-methyl-1,2-dihydronaphthalen-1-ol, exemplifies the potential for stereoconvergent approaches in organocatalytic systems. smolecule.com This highlights the utility of such substituted dihydronaphthalenes in controlling stereochemistry during a reaction.

Furthermore, the naphthalene (B1677914) backbone is a common feature in atropisomeric compounds, which are stereoisomers arising from restricted rotation around a single bond. Atropisomerism is a significant consideration in medicinal chemistry, as different atropisomers of a drug can exhibit vastly different biological activities. nih.gov The synthesis of atropisomeric biaryls often utilizes building blocks derived from naphthols, which can be accessed from dihydronaphthalene precursors. researchgate.net The structural framework of this compound provides a foundation upon which atropisomeric systems can be constructed through strategic coupling and functionalization reactions. The development of novel 1,2-diaxial atropisomers for applications such as chiroptical molecular switches further underscores the importance of vicinal stereogenic axes, a feature that can be influenced by chiral precursors like the title compound. nih.gov

Integration into Cascade Reactions and Multi-Component Transformations

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that involve multiple bond-forming events in a single operation without the isolation of intermediates. The functional groups and reactive sites within this compound make it a suitable candidate for integration into such complex transformations.

The hydroxyl group can initiate a cascade sequence, for example, through dehydration to form a reactive diene, which can then participate in subsequent cycloaddition or rearrangement reactions. The double bond can also be activated to partake in a series of transformations. While specific examples detailing the use of this compound in cascade reactions are not prevalent in the literature, the general principles of cascade design suggest its potential. For instance, the biosynthetically inspired synthesis of marine meroterpenoids often involves a sequence of 1,2-hydride and methyl shifts, demonstrating the power of cascade rearrangements in building complex natural products from simpler precursors. nih.gov The structural motifs present in this compound could potentially be harnessed in similar elegant and efficient synthetic sequences.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-1,2-dihydronaphthalen-1-ol, and how can reaction conditions be optimized for lab-scale synthesis?

- Methodological Answer :

- Catalytic Hydrogenation : Start with a naphthalene derivative (e.g., 2-methylnaphthalen-1-ol) and reduce it using hydrogen gas with a palladium-on-carbon catalyst under moderate pressure (1–3 atm) and temperature (50–80°C). Monitor reaction progress via TLC .

- Hydroxylation : Introduce the hydroxyl group via acid-catalyzed hydration or oxidative methods. For stereochemical control, use chiral catalysts (e.g., Sharpless conditions) and characterize products via polarimetry .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. dichloromethane) and reaction time to maximize yield. Validate purity using HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Elemental Analysis : Confirm empirical formula (C₁₁H₁₂O) with ≤0.3% deviation from theoretical values .

- Spectroscopy :

- FT-IR : Identify hydroxyl (O–H stretch ~3400–3485 cm⁻¹) and aromatic C–H bonds (3022–3051 cm⁻¹). Compare to reference spectra for functional group validation .

- NMR : Use ¹H NMR (DMSO-d₆) to resolve diastereotopic protons and confirm stereochemistry. ¹³C NMR can verify carbon environments (e.g., quaternary carbons at δ 120–140 ppm) .

- Chromatography : Employ GC-MS or HPLC with a photodiode array detector to detect impurities (e.g., dehydrogenation byproducts) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if aerosol formation is likely .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H332 hazard) .

- Waste Disposal : Collect organic waste in halogen-resistant containers. Avoid aqueous disposal due to chronic aquatic toxicity (H413) .

Advanced Research Questions

Q. How can diastereomers of this compound be resolved, and what analytical tools are required?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess via circular dichroism (CD) spectroscopy .

- Crystallization : Perform fractional crystallization using ethanol/water mixtures. Validate crystal structure via X-ray diffraction (XRD) .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively stabilize one enantiomer during synthesis .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model reaction pathways (e.g., electrophilic aromatic substitution). Analyze frontier molecular orbitals (HOMO/LUMO) for regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction kinetics using GROMACS. Validate with experimental kinetic data .

- Docking Studies : Predict binding affinity to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Cross-reference with in vitro enzyme inhibition assays .

Q. How should researchers address contradictory data in thermodynamic stability studies of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Replicate experiments using independent methods (e.g., DSC for melting points vs. computational ΔHf calculations) .

- Error Analysis : Quantify instrumental uncertainty (e.g., ±0.5°C for DSC) and statistical variance across triplicate trials .

- Literature Benchmarking : Compare results with structurally analogous compounds (e.g., 7-methylnaphthalen-2-ol) to identify systemic discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.